(3,6-Dimethoxypyridazin-4-yl)methanamine
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Overview
Description
(3,6-Dimethoxypyridazin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of methoxy groups at positions 3 and 6, and a methanamine group at position 4 of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethoxypyridazin-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 3,6-dimethoxypyridazine, which can be achieved through the cyclization of appropriate precursors. The methanamine group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to more consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethoxypyridazin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3,6-Dimethoxypyridazin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Dimethoxypyridazin-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-2-yl)methanamine
- (4,6-Dimethylpyridin-3-yl)methanamine
- 3,5-Diacetyl-2,6-dimethoxypyridazine
Uniqueness
(3,6-Dimethoxypyridazin-4-yl)methanamine is unique due to the specific positioning of its methoxy and methanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(3,6-dimethoxypyridazin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6-3-5(4-8)7(12-2)10-9-6/h3H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLBOQSQTRCLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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